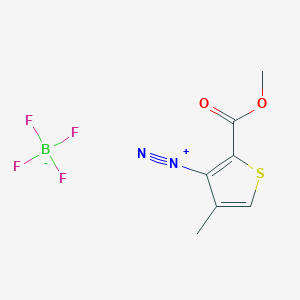
3-Bromo-2,4,5-trimethylaniline
概要
説明
3-Bromo-2,4,5-trimethylaniline: is an organic compound with the molecular formula C9H12BrN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with three methyl groups and one bromine atom
準備方法
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 3-Bromo-2,4,5-trimethylaniline involves the reduction of 3-bromo-1,2,4-trimethyl-5-nitrobenzene. The process typically includes the following steps :
Starting Material: 3-bromo-1,2,4-trimethyl-5-nitrobenzene.
Reduction: The nitro group is reduced to an amino group using zinc dust and triethylamine hydrochloride in N,N-dimethylformamide (DMF) at 105°C.
Purification: The reaction mixture is filtered, and the product is purified using silica gel chromatography.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions:
Substitution Reactions: 3-Bromo-2,4,5-trimethylaniline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: The amino group can be further reduced or modified under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Zinc dust and triethylamine hydrochloride in DMF are commonly used for the reduction of nitro groups to amino groups.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction typically yields the corresponding amine.
科学的研究の応用
Chemistry:
3-Bromo-2,4,5-trimethylaniline is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
In medicinal chemistry, derivatives of this compound may exhibit biological activity and can be explored for potential therapeutic applications.
Industry:
The compound is used in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 3-Bromo-2,4,5-trimethylaniline depends on its specific application. In general, the compound can interact with various molecular targets through its amino and bromine functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, influencing the compound’s reactivity and biological activity.
類似化合物との比較
3-Bromo-2,4,6-trimethylaniline: Similar in structure but with a different substitution pattern on the benzene ring.
2,4,5-Trimethylaniline: Lacks the bromine atom, leading to different chemical properties and reactivity.
2,4,6-Trimethylaniline: Another isomer with different substitution positions.
Uniqueness:
3-Bromo-2,4,5-trimethylaniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties
特性
IUPAC Name |
3-bromo-2,4,5-trimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-5-4-8(11)7(3)9(10)6(5)2/h4H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYKMXNZQQYGPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















